![molecular formula C23H21N3O4 B2810568 N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide CAS No. 2034540-55-9](/img/structure/B2810568.png)

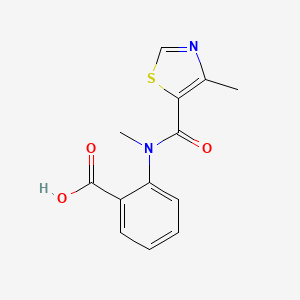

N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzodiazepines are a class of compounds with a wide range of central nervous system-related activities . They exhibit various therapeutic applications such as anxiolytics, hypnotics, antiarrhythmics, vasopressin antagonists, HIV reverse transcriptase inhibitors, and cholecystokinin antagonists . Some studies even demonstrated the antiproliferative effect of benzodiazepines against cellular tumors .

Synthesis Analysis

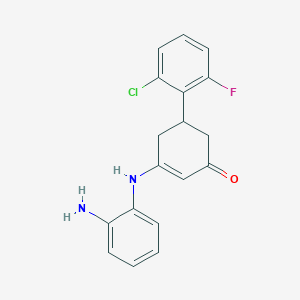

The synthesis of benzodiazepines has been reported by several groups . For example, Baxendale described a flow synthesis of benzodiazepines as a combination of a SNAr reaction to produce a nitrodiarylamine intermediate, which upon reduction of the nitro group subsequently underwent a cyclocondensation .Molecular Structure Analysis

The molecular structure of benzodiazepines is characterized by a 1,4-diazepine ring fused to a benzene ring . The exact structure of “N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide” could not be found.Scientific Research Applications

1. Applications in Neurochemistry and Pharmacology

The chemical compound is closely related to compounds used in neurochemistry and pharmacology. Clozapine, a dibenazepine class antipsychotic drug, shares structural similarities and has shown effectiveness in treating schizophrenia by ameliorating core and negative symptoms. Its unique action compared to typical neuroleptics, such as a lower propensity for inducing neurological side effects, marks it as an atypical antipsychotic drug. However, the exact mechanisms that confer clozapine's unique therapeutic profile are not fully understood (Ashby & Wang, 1996).

2. Environmental Impact and Behavior

Compounds structurally similar to the chemical , like parabens (esters of para-hydroxybenzoic acid), are widely used in various products and have been identified in aquatic environments. These compounds can act as weak endocrine disrupters, and their ubiquitous presence in surface water and sediments, due to continuous environmental introduction, raises concerns about their environmental impact and the necessity for further research on their toxicity (Haman et al., 2015).

3. Synthesis and Synthetic Utilities

Studies on the synthesis of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines highlight the relevance of these compounds in the development of pharmaceuticals and other chemical applications. The methodologies for synthesizing these compounds involve reactions with various electrophilic reagents, reflecting the chemical compound's potential as a precursor in synthetic chemistry (Ibrahim, 2011).

4. Neuropharmacology and Therapeutic Potential

The structure of N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide suggests its potential relevance in the field of neuropharmacology. Heterocycles with nitrogen, sulfur, and oxygen atoms, similar in structure to the given compound, are associated with CNS effects ranging from depression to euphoria and convulsion. These functional chemical groups may serve as lead molecules for synthesizing compounds with CNS activity, indicating potential therapeutic applications (Saganuwan, 2017).

Mechanism of Action

Target of Action

The compound is a P2X4 receptor antagonist . P2X4 receptors are ion channels that are activated by ATP and play a significant role in neuroprotection and learning-memory enhancement .

Mode of Action

The compound interacts with its targets, the P2X4 receptors, by binding to them and inhibiting their activation . This results in a decrease in the influx of calcium ions, which are crucial for the transmission of nerve impulses .

Biochemical Pathways

The compound affects the P2X4 receptor-mediated pathway . By inhibiting the activation of P2X4 receptors, it reduces the influx of calcium ions, thereby affecting the transmission of nerve impulses . This can have downstream effects on various neurological processes, including neuroprotection and learning-memory enhancement .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are metabolized in the liver .

Result of Action

The compound’s action results in neuroprotective and learning-memory enhancing activities . For example, in a mouse model of ischemic stroke, the compound reduced infarct volume and brain atrophy . It also reduced ATP-induced calcium influx in primary human monocyte-derived macroph

properties

IUPAC Name |

N-[2-(2-methoxyphenoxy)ethyl]-6-oxo-5,11-dihydrobenzo[b][1,4]benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4/c1-29-20-8-4-5-9-21(20)30-13-12-24-22(27)15-10-11-18-19(14-15)26-23(28)16-6-2-3-7-17(16)25-18/h2-11,14,25H,12-13H2,1H3,(H,24,27)(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEZXITUAPLJHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNC(=O)C2=CC3=C(C=C2)NC4=CC=CC=C4C(=O)N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Methyl-1,3-thiazol-5-YL)ethoxy]aniline](/img/structure/B2810485.png)

![ethyl 2-(4-cyanobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2810486.png)

![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)propanamide](/img/structure/B2810488.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2810489.png)

![4-Pyrazolo[1,5-a]pyrimidin-3-ylphenol](/img/structure/B2810490.png)

![Ethyl 3-amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate](/img/structure/B2810503.png)

![Ethyl 2-[2-[2-[(4-methylphenyl)sulfonylamino]benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810504.png)

![N-(3-(1H-pyrrol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2810507.png)